
(2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol is a chemical compound with a complex structure that includes a sulfanyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol typically involves the use of Grignard reagents. One common method is the reaction of benzylacetone with methyl magnesium chloride, which results in the formation of the desired alcohol . The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent the reaction from being quenched by moisture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-phenyl-2-butanol: A tertiary alcohol with a similar structure but without the sulfanyl group.
4-phenyl-2-hydroxy-2-methylbutane: Another related compound with a hydroxyl group and a phenyl ring.
Uniqueness
The presence of the sulfanyl group in (2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol distinguishes it from other similar compounds. This functional group imparts unique chemical properties and potential biological activities that are not observed in its analogs .
Properties
CAS No. |
477761-28-7 |
|---|---|
Molecular Formula |
C13H20OS |
Molecular Weight |
224.36 g/mol |
IUPAC Name |
(2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol |
InChI |
InChI=1S/C13H20OS/c1-10-5-7-11(8-6-10)15-9-12(14)13(2,3)4/h5-8,12,14H,9H2,1-4H3/t12-/m1/s1 |
InChI Key |
FYZLPVAXMZYHPN-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC[C@H](C(C)(C)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14258718.png)
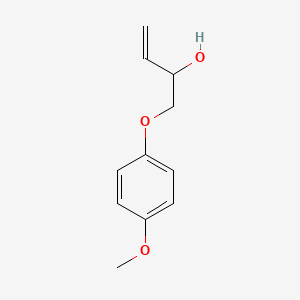
![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)

![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)
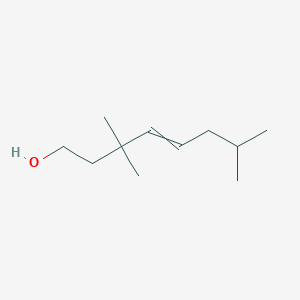
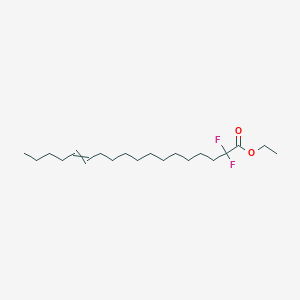
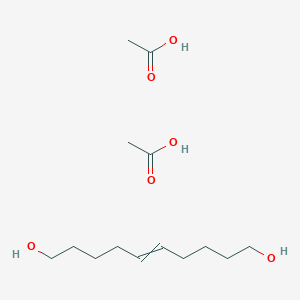
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)
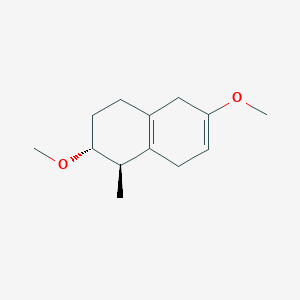
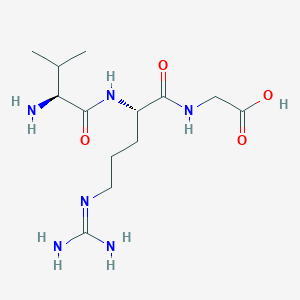
![(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]](/img/structure/B14258799.png)
